molecular formula C17H16ClN5O3 B2998874 N-(3-chloro-4-methoxyphenyl)-2-(4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-1H-imidazol-1-yl)acetamide CAS No. 1251629-85-2

N-(3-chloro-4-methoxyphenyl)-2-(4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-1H-imidazol-1-yl)acetamide

Cat. No.: B2998874
CAS No.: 1251629-85-2
M. Wt: 373.8
InChI Key: IPKZDTYBZRBLPZ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-(4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-1H-imidazol-1-yl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure combining a chloro-methoxyphenyl group, an oxadiazole ring, and an imidazole moiety, which may contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-1H-imidazol-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Synthesis of the imidazole ring: This step often involves the condensation of glyoxal, ammonia, and an aldehyde.

    Coupling reactions: The final step involves coupling the oxadiazole and imidazole intermediates with the 3-chloro-4-methoxyphenyl acetamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods: Industrial production may scale up these reactions using continuous flow reactors to enhance efficiency and yield. Optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, potentially forming phenolic derivatives.

    Reduction: Reduction reactions may target the oxadiazole ring, leading to ring-opening or hydrogenation products.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Reduced oxadiazole or imidazole derivatives.

    Substitution: Substituted phenyl derivatives.

Chemistry:

    Catalysis: The compound’s unique structure may serve as a ligand in coordination chemistry, aiding in the development of new catalysts.

    Material Science: Potential use in the synthesis of novel polymers or as a building block for advanced materials.

Biology and Medicine:

    Pharmacology: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Probes: Used in research to study enzyme functions or receptor-ligand interactions.

Industry:

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

    Pharmaceuticals: Development of new drugs targeting specific pathways or diseases.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-1H-imidazol-1-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of cellular events. The oxadiazole and imidazole rings are known to interact with metal ions or active sites in proteins, influencing their activity.

Comparison with Similar Compounds

  • N-(3-chloro-4-methoxyphenyl)-2-(4-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-imidazol-1-yl)acetamide
  • N-(3-chloro-4-methoxyphenyl)-2-(4-(5-phenyl-1,2,4-oxadiazol-3-yl)-1H-imidazol-1-yl)acetamide

Comparison:

  • Structural Differences: Variations in the substituents on the oxadiaz

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O3/c1-25-14-5-4-11(6-12(14)18)20-15(24)8-23-7-13(19-9-23)16-21-17(26-22-16)10-2-3-10/h4-7,9-10H,2-3,8H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKZDTYBZRBLPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C=C(N=C2)C3=NOC(=N3)C4CC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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